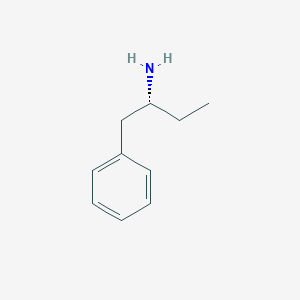![molecular formula C19H17N3O4 B2468442 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide CAS No. 898454-48-3](/img/structure/B2468442.png)
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide is a complex organic compound known for its distinctive pyrroloquinoline structure. This structure is often studied in medicinal chemistry for its potential therapeutic properties. Its intricate arrangement allows for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide typically involves multiple steps:
Synthesis of the Pyrroloquinoline Core: : Initial steps include the formation of the pyrroloquinoline core through cyclization reactions involving amines and dicarbonyl compounds.
Introduction of Functional Groups: : Following the core formation, various functional groups, such as the nitro group on the benzamide, are introduced through nitration reactions.
Methylation and Oxidation: : The compound undergoes methylation and oxidation reactions to achieve the desired functional groups at specific positions within the molecule.
Industrial Production Methods
In industrial settings, large-scale production often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) are employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, often utilizing reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify specific functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, where functional groups are replaced with other chemical entities.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in a methanol solution.
Substitution: : Sodium iodide in acetone for halogen exchange.
Major Products Formed
The primary products depend on the specific reactions conducted, but can include various derivatives with altered functional groups, enhancing or modifying the compound’s properties for targeted applications.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide is utilized as a model compound for studying complex organic reactions, particularly those involving pyrroloquinoline derivatives.
Biology
In biological research, its derivatives are explored for their potential as enzyme inhibitors, affecting various biochemical pathways.
Medicine
Medically, this compound is investigated for its potential anti-cancer and anti-inflammatory properties, with ongoing studies to understand its efficacy and safety.
Industry
Industrial applications include its use as a precursor in the synthesis of advanced materials, dyes, and pigments.
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism by which N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide exerts its effects often involves interaction with specific enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to altered signaling pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structures include various pyrroloquinoline derivatives, each with distinct functional groups providing unique properties. Examples:
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-methylbenzamide
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-aminobenzamide
Highlighting Its Uniqueness
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-4-nitrobenzamide stands out due to the presence of the nitro group, which can significantly influence its reactivity and interactions in biological systems. This uniqueness is what drives its potential in various scientific and industrial applications.
Hope this helps you! Any other compound that piques your interest?
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-16-10-14(9-13-3-2-8-21(17(13)16)19(11)24)20-18(23)12-4-6-15(7-5-12)22(25)26/h4-7,9-11H,2-3,8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASXPHNQQOSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)

![2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine](/img/structure/B2468364.png)
![N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/new.no-structure.jpg)
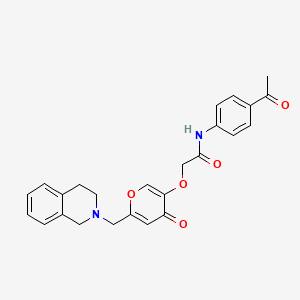
![2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide](/img/structure/B2468370.png)
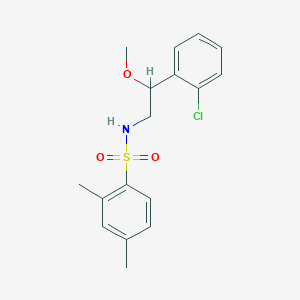
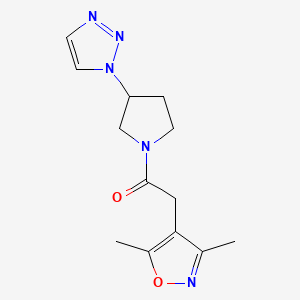
![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)
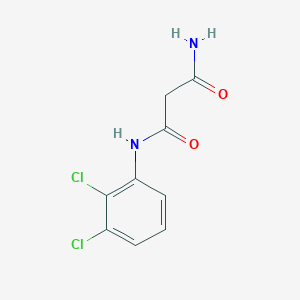
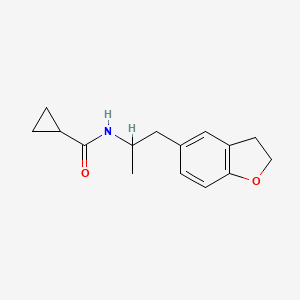
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2468379.png)
![ethyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2468380.png)
